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3-Nitro-2,6,7-trimethyl-2H-1-benzopyran Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Notes and Protocols for the Use of 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran in Organic Synthesis
Application Notes and Protocols for the Use of 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Synthetic Potential of a Versatile Benzopyran Precursor
3-Nitro-2,6,7-trimethyl-2H-1-benzopyran is a multifaceted heterocyclic compound that holds significant promise as a precursor in modern organic synthesis. Its unique structural and electronic features, characterized by the electron-withdrawing nitro group on the pyran ring and the methyl substitutions on the benzene ring, render it a valuable building block for the construction of a diverse array of complex molecules. The strategic placement of the nitro group not only activates the molecule for a range of transformations but also serves as a versatile handle for further functionalization, opening avenues for the synthesis of novel pharmaceutical agents and functional materials.
This comprehensive guide provides an in-depth exploration of the synthetic utility of 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran. We will delve into its synthesis, key reactive sites, and provide detailed protocols for its application in several pivotal organic transformations. The causality behind experimental choices and the inherent logic of the protocols are emphasized to empower researchers to adapt and innovate upon these methodologies.
I. Physicochemical Properties and Characterization
Before embarking on synthetic applications, a thorough understanding of the precursor's properties is paramount.
| Property | Value | Source |
| CAS Number | 57543-83-6 | [1] |
| Molecular Formula | C₁₂H₁₃NO₃ | [1] |
| Molecular Weight | 219.24 g/mol | [1] |
| IUPAC Name | 2,6,7-trimethyl-3-nitro-2H-chromene | [1] |
| Appearance | Expected to be a crystalline solid | General knowledge |
-
¹H NMR: Resonances corresponding to the aromatic protons, the vinyl proton, the proton at the chiral center (C2), and the three methyl groups. The chemical shifts will be influenced by the electron-withdrawing nitro group.
-
¹³C NMR: Signals for the aromatic carbons, the olefinic carbons, the chiral C2 carbon, and the methyl carbons.
-
IR Spectroscopy: Characteristic absorption bands for the nitro group (asymmetric and symmetric stretching), C=C double bond, and C-O-C ether linkages.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.
II. Synthesis of 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran: An Organocatalytic Approach
The construction of the 3-nitro-2H-chromene scaffold can be efficiently achieved through an organocatalytic domino oxa-Michael-Henry reaction. This method offers a metal-free and often highly enantioselective route to this class of compounds.
Conceptual Workflow for Synthesis
Caption: Organocatalytic synthesis of the target precursor.
Protocol: Synthesis of 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran
This protocol is a representative procedure adapted from established methods for the synthesis of 3-nitro-2H-chromenes.[2]
Materials:
-
2-Hydroxy-4,5-dimethylbenzaldehyde
-
1-Nitroprop-1-ene
-
(S)-Diphenylprolinol trimethylsilyl ether (or other suitable chiral amine catalyst)
-
Toluene (anhydrous)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a stirred solution of 2-hydroxy-4,5-dimethylbenzaldehyde (1.0 mmol) in anhydrous toluene (5 mL) at room temperature, add the chiral amine catalyst (e.g., (S)-diphenylprolinol trimethylsilyl ether, 0.1 mmol, 10 mol%).
-
Add 1-nitroprop-1-ene (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 24-48 hours), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran.
-
Characterize the final product by NMR, IR, and mass spectrometry.
Causality and Experimental Choices:
-
Organocatalyst: The use of a chiral secondary amine catalyst, such as a prolinol derivative, is crucial for the asymmetric induction, leading to an enantiomerically enriched product. The catalyst activates the aldehyde via iminium ion formation and facilitates the subsequent cascade reaction.
-
Solvent: Anhydrous toluene is a common solvent for this reaction as it is relatively non-polar and aprotic, which is favorable for organocatalysis.
-
Stoichiometry: A slight excess of the nitroalkene is used to ensure complete consumption of the limiting salicylaldehyde derivative.
III. Applications in Organic Synthesis: Harnessing the Reactivity of the Nitro-Benzopyran Scaffold
The synthetic utility of 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran stems from two primary reactive sites: the nitro group and the electron-deficient C=C double bond.
A. Reduction of the Nitro Group: Gateway to Aminobenzopyrans
The reduction of the nitro group to a primary amine is a cornerstone transformation, providing access to 3-amino-2,6,7-trimethyl-2H-1-benzopyran, a versatile intermediate for the synthesis of a wide range of biologically active molecules and materials.[3]
Caption: Reduction of the nitro group to a primary amine.
This method is a classic, cost-effective, and generally high-yielding procedure for the reduction of aromatic nitro compounds.[3]
Materials:
-
3-Nitro-2,6,7-trimethyl-2H-1-benzopyran
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, suspend 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran (1.0 mmol) in a mixture of ethanol and water (e.g., 4:1 v/v, 10 mL).
-
Add iron powder (5.0 mmol, 5 eq.) and ammonium chloride (5.0 mmol, 5 eq.).
-
Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-amino-2,6,7-trimethyl-2H-1-benzopyran.
-
Purify the product by column chromatography or recrystallization if necessary.
Causality and Experimental Choices:
-
Iron and Ammonium Chloride: This combination generates a mildly acidic environment in situ, which facilitates the reduction of the nitro group by iron metal. It is a safer and more environmentally benign alternative to strongly acidic conditions.
-
Ethanol/Water Solvent System: This solvent mixture is effective at dissolving the starting material and the reagents while allowing for efficient reflux conditions.
This method is known for its clean reaction profile and high yields, though it requires specialized equipment for handling hydrogen gas.[3]
Materials:
-
3-Nitro-2,6,7-trimethyl-2H-1-benzopyran
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas supply
-
Parr hydrogenator or similar pressure vessel
Procedure:
-
In a pressure vessel, dissolve 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran (1.0 mmol) in ethanol (10 mL).
-
Carefully add 10% Pd/C catalyst (10 mol% Pd).
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC or by monitoring hydrogen uptake.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude amine.
B. Cycloaddition Reactions: Building Molecular Complexity
The electron-deficient double bond in 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran makes it an excellent dienophile in Diels-Alder reactions and a participant in other cycloaddition reactions, allowing for the rapid construction of complex polycyclic systems.[4][5]
Caption: Diels-Alder reaction with the nitro-benzopyran as a dienophile.
This protocol describes a typical Diels-Alder reaction where the nitro-benzopyran acts as the dienophile.
Materials:
-
3-Nitro-2,6,7-trimethyl-2H-1-benzopyran
-
Cyclopentadiene (freshly cracked)
-
Toluene (anhydrous)
Procedure:
-
To a solution of 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran (1.0 mmol) in anhydrous toluene (10 mL) in a sealed tube, add freshly cracked cyclopentadiene (3.0 mmol, 3 eq.).
-
Seal the tube and heat the reaction mixture at a suitable temperature (e.g., 80-110 °C). Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess cyclopentadiene.
-
Purify the crude product by silica gel column chromatography to afford the tricyclic Diels-Alder adduct.
Causality and Experimental Choices:
-
Dienophile Activation: The electron-withdrawing nitro group significantly lowers the LUMO energy of the double bond in the benzopyran, making it a highly reactive dienophile in normal electron-demand Diels-Alder reactions.[5]
-
Diene: Cyclopentadiene is a highly reactive diene due to its locked s-cis conformation. A fresh sample is used as it readily dimerizes at room temperature.
-
Thermal Conditions: Diels-Alder reactions are typically thermally promoted. The choice of temperature depends on the reactivity of the diene and dienophile.
IV. Conclusion and Future Perspectives
3-Nitro-2,6,7-trimethyl-2H-1-benzopyran is a synthetically versatile precursor with significant potential for the synthesis of complex molecular architectures. The protocols detailed herein provide a solid foundation for its use in the construction of novel aminobenzopyrans and polycyclic systems. The strategic combination of the reactive nitro group and the dienophilic double bond within a privileged benzopyran scaffold opens up a vast chemical space for exploration by researchers in drug discovery and materials science. Future work in this area could focus on expanding the scope of cycloaddition partners, exploring further transformations of the resulting adducts, and developing novel catalytic systems for even more efficient and selective reactions.
V. References
-
Hoti, R., et al. (2016). Synthesis of Some New Heteroarylamino-3-Nitro-2H-[1]- Benzopyran-2-ones and their Antibacterial Activity. American Scientific Research Journal for Engineering, Technology, and Sciences, 22(1), 1-9. [Link]
-
Majumdar, N., et al. (2015). Catalytic Synthesis of 2H-Chromenes. UvA-DARE (Digital Academic Repository). [Link]
-
Wang, Y., et al. (2017). Synthesis of chromans and kinetic resolution of 2-aryl-3-nitro-2H-chromenes via the NHC-bound azolium homoenolate pathway. Organic Chemistry Frontiers. [Link]
-
Patil, S. B., et al. (2017). Synthesis and Antimicrobial Activity of Novel 3,7-Disubstituted 2H-1-Benzopyran-2-Ones. Semantic Scholar. [Link]
-
Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. [Link]
-
Posner, G. H., et al. 3-Bromo-2H-pyran-2-one. Organic Syntheses. [Link]
-
Organocatalytic conjugate addition of nitroalkanes to 2H-chromene-3-carbaldehydes: synthesis of highly functionalized chroman derivatives. ResearchGate. [Link]
-
UCSD/CCMS - Spectrum Library - GNPS. [Link]
-
Diels–Alder reaction. Wikipedia. [Link]
-
Diels-Alder Reaction. Organic Chemistry Portal. [Link]
-
Olsson, A. (2021). Rare Earth Triflate/Alanine Catalysed Diels-Alder and Michael Reactions in Water and an Alternative Pyrrole Synthesis. Lund University. [Link]
-
Kutyashev, I. B., et al. (2015). A one-pot synthesis of 3-nitro-2H-thiopyrans and their selective reduction to 3-nitro-3,4-dihydro-2H-thiopyrans. ResearchGate. [Link]
-
Optimized fast gas chromatography coupled with proton-transfer-reaction time-of-flight mass spectrometry for the selective near. [Link]
-
Wang, Y., et al. (2017). Asymmetric synthesis of chromene skeletons via organocatalytic domino reactions of in situ generated ortho-quinone methide with. Semantic Scholar. [Link]
-
Synthesis and Antimicrobial Activity of Novel 3,7-Disubstituted 2H-1-Benzopyran-2-Ones. [Link]
-
Microwave‐assisted reduction of aromatic nitro compounds with novel oxo‐rhenium complexes. ZORA. [Link]
-
3-nitro-2-p-tolyl-2H-1-benzopyran. SpectraBase. [Link]
-
Intramolecular Nitrofuran Diels-Alder Reactions: Extremely Substituent-Tolerant Cycloadditions Via Asynchronous Transition State. [Link]
-
Organocatalytic diversity-oriented asymmetric synthesis of tricyclic chroman derivatives. [Link]
-
3-Nitro-2,6,7-trimethyl-2H-1-benzopyran. ChemWhat. [Link]
-
1',3'-dihydro-8-methoxy-1',3',3'-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2'-(2H)indole). PubChem. [Link]
-
1',3'-dihydro-1',3',3'-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2'-(2H)indole). PubChem. [Link]
-
Gas chromatographic-tandem mass spectrometric quantification of free 3-nitrotyrosine in human plasma at the basal state. PubMed. [Link]
-
EPA/NIH Mass Spectral Data Base. GovInfo. [Link]
Sources
Technical Notes & Optimization
minimizing byproducts in 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran extraction
minimizing byproducts in 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran extraction
Welcome to the Technical Support Center for the extraction and purification of 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran (CAS: 57543-83-6).
As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of substituted benzopyrans. Because this molecule is a foundational photochromic compound that exists in a delicate equilibrium between its closed spiro form and an open merocyanine form[1], standard extraction protocols often fail. The guidelines below synthesize mechanistic theory with field-proven techniques to help you minimize byproducts, prevent thermal degradation, and ensure high-purity isolation.
🔬 Diagnostic FAQ: Troubleshooting Byproduct Formation
Q1: During solvent evaporation, my organic layer turns deep red/purple, and my final yield is severely reduced. What is happening? Causality: You are observing thermal isomerization. Benzopyrans are highly sensitive to heat and light. Under thermal stress, the pyran ring undergoes an electrocyclic ring-opening to form the highly conjugated, polar merocyanine form[2]. This open form is not only unstable but acts as a "trap" for lipophilic impurities, drastically reducing the purity and yield of your closed spiro target[1]. Solution: Never allow the rotary evaporator water bath to exceed 30°C. Conduct all liquid-liquid extractions using pre-chilled solvents (<10°C) and shield the flasks from direct UV/sunlight.
Q2: My LC-MS analysis shows significant +45 Da peaks (m/z 264) relative to the target target (m/z 219). How do I prevent this over-nitration? Causality: The +45 Da mass shift indicates the addition of a second nitro group (dinitro isomers). Nitration of aromatic systems utilizes nitric and sulfuric acids to generate the nitronium ion ( NO2+ ), a highly active electrophile[3]. Because the 2,6,7-trimethyl-2H-1-benzopyran core is electron-rich (activated by the three methyl groups), it is highly susceptible to over-nitration at the unsubstituted C-8 position[4]. Solution: Strict stoichiometric control is required. If mixed acids are failing, consider switching to regioselective nitration using dinitrogen pentoxide ( N2O5 ) paired with a solid acidic aluminosilicate zeolite catalyst, which severely restricts ortho/meta byproduct formation through shape-selective pore constraints[5].
Q3: I am losing a massive amount of my product to the aqueous phase during the initial workup quench. Why is the partition failing? Causality: This is a pH-dependent degradation issue. If the quench is too acidic, unreacted oxidants will convert your benzylic methyl groups (at positions 2, 6, and 7) into highly polar carboxylic acids. If the quench is too basic (pH > 9), base-catalyzed hydrolysis opens the pyran ring, forming water-soluble phenolate salts. Solution: The quench must be buffered to exactly pH 7.0–7.5 using cold, saturated NaHCO3 .
📊 Quantitative Impact of Extraction Parameters
The following table summarizes how temperature and pH control during the extraction phase directly dictate the thermodynamic stability and final yield of the target molecule.
| Extraction Condition | Merocyanine Formation (%) | Dinitro Isomers (%) | Benzylic Oxidation (%) | Final Target Yield (%) |
| Unbuffered, >40°C | > 15.0 | 8.5 | 12.0 | < 45.0 |
| Unbuffered, <10°C | 2.5 | 7.0 | 10.5 | 62.0 |
| Buffered (pH 7), >40°C | > 18.0 | 2.0 | 1.5 | 55.0 |
| Buffered (pH 7), <10°C | < 1.0 | < 1.5 | < 1.0 | > 88.0 |
⚙️ Mechanistic Pathways & Workflow Visualization
To successfully extract 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran, you must understand the competing degradation pathways. The electrophilic aromatic substitution mechanism involves the attack of the nitronium ion by the aromatic π electrons, followed by deprotonation[6]. If the reaction is not immediately and carefully quenched, the pathways diverge into byproduct formation.
Fig 1: Degradation pathways and optimal recovery route for 3-nitro-benzopyran derivatives.
Fig 2: Optimized cold-buffered extraction workflow to minimize byproduct formation.
🧪 Self-Validating Protocol: Cold-Buffered Extraction & Isolation
This methodology is engineered to be self-validating. Do not proceed to the next step unless the validation checkpoint is met.
Step 1: Quenching the Nitration Mixture
-
Action: Slowly transfer the crude nitration mixture dropwise into a vigorously stirred beaker of crushed ice and saturated NaHCO3 .
-
Causality: Immediate neutralization halts the electrophilic aromatic substitution and prevents the oxidative cleavage of the 2,6,7-methyl groups[6].
-
Validation Checkpoint: Test the aqueous mixture with a pH meter. It must stabilize strictly between 7.0 and 7.5. If the pH is < 6, add more bicarbonate. If a yellow/orange tint bleeds heavily into the water, pH has exceeded 8 and phenolate formation is occurring.
Step 2: Cold Liquid-Liquid Extraction
-
Action: Transfer the quenched mixture to a separatory funnel and extract three times with pre-chilled Ethyl Acetate (EtOAc) at <10°C.
-
Causality: EtOAc provides superior partitioning for the closed benzopyran form while leaving polar, over-oxidized byproducts in the aqueous phase. The low temperature suppresses thermal isomerization[2].
-
Validation Checkpoint: The organic layer must appear pale yellow. A dark red or purple tint is a definitive failure indicating that the merocyanine form has generated due to thermal stress.
Step 3: Washing and Drying
-
Action: Wash the combined organic layers with cold brine (NaCl), then dry over anhydrous Na2SO4 for 15 minutes. Filter the drying agent.
-
Causality: Removes residual water and trace inorganic salts that act as Lewis acids, which could catalyze ring-opening during the concentration phase.
-
Validation Checkpoint: The filtered organic solution must be perfectly transparent. Cloudiness indicates residual water.
Step 4: Vacuum Concentration
-
Action: Evaporate the EtOAc under reduced pressure using a rotary evaporator. Critical: The water bath must not exceed 30°C.
-
Causality: Exceeding 30°C provides the activation energy required to break the C-O bond of the spiro carbon, triggering polymerization and degradation[1].
-
Validation Checkpoint: The resulting crude product should precipitate as a crystalline solid or powder. A dark, viscous oil indicates thermal degradation.
Step 5: Recrystallization
-
Action: Dissolve the crude solid in a minimum volume of warm (not boiling) ethanol, then slowly add cold water until the solution becomes slightly turbid. Chill at 4°C overnight.
-
Causality: This solvent system selectively crystallizes the pure 3-nitro-2,6,7-trimethyl-2H-1-benzopyran, leaving trace dinitro regioisomers dissolved in the mother liquor.
-
Validation Checkpoint: Perform a melting point analysis on the dried crystals. A sharp, narrow melting range confirms the absence of regioisomers.
📚 References
-
Benchchem. "3-Nitro-2,6,7-trimethyl-2H-1-benzopyran". Benchchem Product Catalog.1
-
Nishimura, N., Miyake, J., & Sueishi, Y. "[2H-1-benzopyran-2,2'-indoline]-6-carboxylic Acid". Oxford University Press (OUP). 2
-
Sharma, C., et al. "Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias". ResearchGate. 4
-
Chemistry LibreTexts. "4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds". LibreTexts. 3
-
Google Patents. "US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof". Google Patents. 5
-
Master Organic Chemistry. "Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution". Master Organic Chemistry. 6
Sources
- 1. 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran | 57543-83-6 | Benchchem [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
troubleshooting crystallization issues with 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran
troubleshooting crystallization issues with 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran
Welcome to the Technical Support Center for the crystallization of 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran . As a highly functionalized chromene derivative, this compound presents unique solid-state challenges. The localized polarity of the 3-nitro group combined with the severe steric bulk of the 2,6,7-trimethyl substitutions creates a molecule that is kinetically resistant to orderly lattice packing.
This guide is designed for process chemists and drug development professionals. It bypasses generic advice to focus on the exact thermodynamic and kinetic mechanisms—such as Liquid-Liquid Phase Separation (LLPS) and Ostwald ripening—required to isolate pure, morphologically consistent batches.
Diagnostic Workflow: Phase Separation vs. Crystallization
Before adjusting your parameters, use the following decision tree to diagnose your specific crystallization failure mode.
Diagnostic workflow for resolving LLPS and polymorphism in benzopyran crystallization.
Frequently Asked Questions & Troubleshooting
Q1: Why does my solution form a cloudy emulsion (oil out) instead of crystallizing? A1: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." It occurs when the supersaturated solution crosses the liquid-liquid coexistence curve (binodal curve) before crossing the solid-liquid solubility curve ()[1]. For 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran, the bulky trimethyl groups create significant steric hindrance, kinetically delaying the integration of the molecule into a rigid crystal lattice. Consequently, the system relieves supersaturation by separating into a solute-rich "oil" phase and a solvent-rich phase[1]. Impurities often dissolve better in these liquid droplets than in the bulk solvent, making subsequent solidification yield impure, glassy solids ()[2].
Q2: How do I recover a batch that has already oiled out? A2: Do not attempt to crash-cool the oiled-out mixture; this will trap impurities in an amorphous glass. Instead, reheat the mixture until it forms a single, clear homogeneous phase. Adjust the solvent composition by adding more of the "good" solvent to shift the operating point away from the binodal curve[2]. Begin cooling at a much slower rate (e.g., 0.1 °C/min) and introduce crystalline seeds before the temperature reaches the cloud point (the onset of LLPS) ()[3]. Seeding bypasses the high activation energy required for primary nucleation, allowing crystal growth to outcompete oiling out[3].
Q3: My isolated crystals show inconsistent melting points and powder X-ray diffraction (XRPD) patterns. Why? A3: 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran is highly prone to polymorphism. The conformational flexibility of the pyran ring and the highly polar 3-nitro group can form varying intermolecular dipole-dipole interactions depending on the crystallization kinetics ()[4]. Rapid cooling often yields a metastable, kinetically favored polymorph. To ensure batch-to-batch consistency, implement a "slurry conversion" step. By maintaining the suspension at an elevated temperature with continuous stirring, the metastable polymorphs will dissolve and recrystallize into the thermodynamically stable form via Ostwald ripening[4].
Q4: The yield is poor, and impurities are trapped in the crystal lattice. How can I improve this? A4: Poor yield combined with impurity entrapment usually indicates that supersaturation was generated too quickly (e.g., rapid anti-solvent addition). This leads to uncontrolled primary nucleation where structurally similar impurities are rapidly incorporated into the lattice. To resolve this, use a controlled, non-linear cooling profile. If using anti-solvent crystallization, add the anti-solvent dropwise over several hours to a seeded solution. Interestingly, in some specific cases, intentionally inducing a controlled LLPS can actually purge specific impurities if their distribution ratio heavily favors the mother liquor, though avoiding LLPS entirely is the standard approach for high-purity continuous growth ()[5].
Quantitative Data: Solvent System Selection
The selection of your solvent system directly dictates the thermodynamic pathway of the benzopyran derivative. Use the table below to select the appropriate system based on your purity and yield requirements.
Table 1: Solvent Systems and Expected Crystallization Outcomes
| Solvent System (Good/Anti-solvent) | Volume Ratio | Cooling Rate | Expected Outcome / Risk Profile |
| Ethyl Acetate / Hexane | 1:3 | Fast (>1.0 °C/min) | High Risk: Severe LLPS (oiling out); forms amorphous glass with trapped impurities. |
| Ethyl Acetate / Heptane | 1:4 | Slow (0.1 °C/min) | Optimal Yield: Good recovery; requires seeding at 5°C above cloud point to prevent LLPS. |
| Isopropanol / Water | 1:1 | Moderate (0.5 °C/min) | Moderate Risk: Strong hydrogen bonding alters crystal habit; high risk of mixed polymorphs. |
| Toluene (Single Solvent) | N/A | Slow (0.1 °C/min) | High Purity: Yields the thermodynamically stable polymorph; lower overall mass recovery. |
Standard Operating Protocols (SOPs)
The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria of the current step are met.
Protocol A: Seeded Anti-Solvent Crystallization (LLPS Avoidance)
Mechanism: Seeding within the metastable zone prevents the supersaturation from reaching the LLPS binodal curve, forcing the system to relieve energy via crystal growth rather than phase separation.
-
Dissolution : Dissolve crude 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran in exactly 5 volumes (v/w) of Ethyl Acetate at 60 °C until a clear solution is achieved.
-
Hot Filtration : Perform a hot polish filtration (using a pre-warmed 0.45 µm PTFE filter) to remove insoluble particulate matter that could act as heterogeneous nucleation sites for unwanted polymorphs.
-
Anti-Solvent Addition (Phase 1) : Slowly add 2 volumes of Heptane at 60 °C.
-
Validation Check: The solution MUST remain completely clear. If cloudiness appears, reheat to 65 °C and add 0.5 volumes of Ethyl Acetate until clear.
-
-
Seeding : Cool the reactor to 50 °C. Add 1-2 wt% of pure 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran seed crystals. Hold the temperature for 30 minutes to allow the seed bed to establish.
-
Anti-Solvent Addition (Phase 2) : Add the remaining 2 volumes of Heptane continuously over 4 hours using a programmed dosing pump.
-
Cooling & Isolation : Cool the suspension to 5 °C at a strict rate of 0.1 °C/min. Filter via Buchner funnel, wash the cake with cold Heptane, and dry under vacuum at 40 °C.
Protocol B: Slurry Conversion for Polymorph Control
Mechanism: The higher solubility of the metastable form drives its dissolution into the bulk solvent, while the stable form continuously grows (Ostwald ripening).
-
Suspension : Suspend the mixed-polymorph batch in 10 volumes of a 1:1 Isopropanol/Heptane mixture.
-
Thermal Aging : Heat the slurry to 45 °C.
-
Validation Check: Ensure this temperature is at least 10 °C below the complete dissolution point. A visible suspension must remain.
-
-
Agitation : Maintain aggressive agitation (e.g., 250 RPM using an overhead stirrer) for 24 to 48 hours.
-
In-Process Verification : Pull a 2 mL sample of the slurry, filter, and analyze via XRPD or DSC.
-
Validation Check: Continue aging until the XRPD pattern perfectly matches the reference standard for the thermodynamically stable polymorph.
-
-
Isolation : Cool to 20 °C, filter, and dry to constant weight.
References
-
Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo AutoChem Applications. URL:[Link]
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Chemistry LibreTexts. "3.6F: Troubleshooting (Crystallization)." Organic Chemistry Lab Techniques. URL:[Link]
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KiloMentor. "The Problem of Oiling Out in Chemical Process Development." KiloMentor Blog. URL:[Link]
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Yang, J., & Huang, X. "Polymorphism in Crystals." MDPI Books. URL:[Link]
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Kuroda, T., et al. "Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound." Organic Process Research & Development, ACS Publications. URL:[Link]
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Reference Data & Comparative Studies
Validating Analytical Methods for 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran: A Comprehensive Comparison Guide
Validating Analytical Methods for 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran: A Comprehensive Comparison Guide
As drug development pipelines become increasingly complex, the analytical methods used to characterize active pharmaceutical ingredients (APIs) and their intermediates must evolve from simple compliance exercises into robust, self-validating systems. 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran (CAS: 57543-83-6)[1] is a lipophilic chromene derivative whose structural features—an aromatic benzopyran core, a highly electron-withdrawing nitro group, and steric bulk from three methyl groups—dictate its physicochemical behavior.
This guide provides an objective, data-driven comparison of analytical platforms (HPLC-UV, LC-MS/MS, and GC-MS) for the quantification of this compound. Furthermore, it outlines a step-by-step methodology for validating these procedures in strict accordance with the modernized ICH Q2(R2) [2] and FDA guidelines[3].
Platform Comparison: Selecting the Right Analytical Tool
The selection of an analytical platform is not arbitrary; it must align with the Analytical Target Profile (ATP)[4]. The benzopyran ring provides a strong chromophore for UV detection, while the nitro group significantly impacts ionization efficiency in mass spectrometry.
Comparative Performance Data
| Analytical Parameter | UHPLC-UV (Diode Array) | UHPLC-MS/MS (ESI+) | GC-MS (EI) |
| Primary Application | Bulk assay, purity testing, release | Trace impurity profiling, PK studies | Residual solvents, volatile impurities |
| Sensitivity (LOD) | ~0.1 µg/mL | ~0.5 ng/mL | ~10 ng/mL |
| Linear Dynamic Range | 1−150 µg/mL ( R2≥0.999 ) | 1−1000 ng/mL ( R2≥0.995 ) | 50−5000 ng/mL ( R2≥0.990 ) |
| Matrix Effect Risk | Low | High (Ion suppression/enhancement) | Moderate |
| Structural Specificity | Moderate (Retention time + UV spectrum) | Very High (Precursor → Product ion transitions) | High (Spectral library matching) |
| Cost per Analysis | Low | High | Moderate |
Scientific Causality & Platform Selection:
-
UHPLC-UV: The conjugated π -system of the benzopyran ring absorbs strongly at 254 nm. This makes UV detection highly reliable for routine quality control where sub-nanogram sensitivity is unnecessary.
-
UHPLC-MS/MS: The nitro group is highly electron-withdrawing. While nitroaromatics often ionize well in negative mode (ESI-), the lack of an acidic proton on 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran makes positive mode (ESI+) with a proton source (like formic acid) highly effective, yielding a strong [M+H]+ precursor ion at m/z 220.2.
-
GC-MS: With a molecular weight of 219.24 g/mol , the compound is sufficiently volatile for gas chromatography. However, nitro groups can be thermally labile. The injection port temperature must be carefully optimized (e.g., lowered to 220°C) to prevent thermal degradation prior to column entry.
Analytical Quality by Design (AQbD) Validation Lifecycle
Modern regulatory frameworks, specifically ICH Q14 and Q2(R2), emphasize a lifecycle approach to method validation[2]. Instead of treating validation as a one-time checklist, the AQbD approach ensures the method remains fit-for-purpose throughout its operational life.
Fig 1. AQbD analytical method lifecycle and validation workflow per ICH Q14 and Q2(R2).
Experimental Protocols: UHPLC-UV Assay Validation
The following protocol outlines a self-validating system for quantifying 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran.
Phase 1: Chromatographic Method Setup
-
Column Selection: Phenyl-Hexyl, 100 mm × 2.1 mm, 1.7 µm.
-
Expert Insight: Why not a standard C18? The π−π interactions between the phenyl stationary phase and the benzopyran core provide orthogonal selectivity, which is critical for resolving the analyte from structurally similar nitrated synthetic byproducts.
-
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Expert Insight: Even for UV detection, formic acid is used to suppress the ionization of residual silanols on the column, preventing peak tailing. It also ensures the method is seamlessly transferable to LC-MS/MS.
-
-
Gradient: 0–1 min (20% B), 1–5 min (20% → 80% B), 5–6 min (80% B), 6–6.1 min (80% → 20% B), 6.1–8 min (20% B).
-
Flow Rate: 0.4 mL/min | Temperature: 40°C | Detection: UV at 254 nm.
Phase 2: Step-by-Step Validation Execution (per ICH Q2(R2))
1. System Suitability Testing (SST)
-
Action: Inject a 100 µg/mL standard solution six consecutive times.
-
Acceptance Criteria: Tailing factor ≤1.5 , Theoretical plates ≥5000 , Peak Area %RSD ≤2.0% .
-
Causality: SST ensures the complete system (instrument, reagents, and column) is capable of performing the analysis on the day of testing[5].
2. Specificity & Forced Degradation
-
Action: Expose the analyte to stress conditions: 0.1 M HCl (acidic), 0.1 M NaOH (basic), 3% H2O2 (oxidative), and UV light for 24 hours. Inject the stressed samples alongside a blank and placebo.
-
Acceptance Criteria: The API peak must be baseline-resolved from all degradation products (Resolution ≥2.0 ). Peak purity angle must be less than the purity threshold (via Diode Array Detection).
3. Linearity and Range
-
Action: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration (100 µg/mL). Inject each level in triplicate.
-
Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 . The y-intercept should not exceed 2.0% of the 100% response level.
4. Accuracy (Recovery)
-
Action: Spike known amounts of the 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran reference standard into a placebo matrix at three levels: 80%, 100%, and 120%. Prepare three replicates per level (n=9 total).
-
Acceptance Criteria: Mean recovery across all levels must fall between 98.0% and 102.0%.
5. Precision (Repeatability & Intermediate Precision)
-
Action: For repeatability, prepare six independent sample solutions at the 100% concentration level and analyze. For intermediate precision, have a second analyst perform the same test on a different day using a different UHPLC system.
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision must be ≤2.0% .
Advanced Workflow: LC-MS/MS for Trace Analysis
When evaluating genotoxic impurities or conducting pharmacokinetic studies, the UHPLC-UV method lacks the required sensitivity. The workflow below transitions the method to a tandem mass spectrometry platform.
Fig 2. LC-MS/MS analytical workflow for the trace quantification of 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran.
Mechanistic Insight for MS/MS: In the first quadrupole (Q1), the [M+H]+ ion at m/z 220.2 is isolated. In the collision cell (Q2), argon gas is used to induce fragmentation. The nitro group makes the molecule susceptible to the neutral loss of NO2 (-46 Da), yielding a prominent product ion at m/z 174.2. Monitoring the 220.2→174.2 transition in Multiple Reaction Monitoring (MRM) mode provides unparalleled structural specificity and sub-nanogram sensitivity.
References
-
Lab Manager / International Council for Harmonisation (ICH). "ICH and FDA Guidelines for Analytical Method Validation." (Discussing ICH Q2(R2) and Q14 frameworks). URL:[Link]
-
U.S. Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics." Guidance for Industry. URL:[Link]
Sources
The Photopharmacology Benchmark: Reproducibility of 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran Assays
The Photopharmacology Benchmark: Reproducibility of 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran Assays
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison & Assay Reproducibility Guide
Introduction: The Reproducibility Crisis in Photopharmacology
The ability to control drug activity with light offers unprecedented spatiotemporal precision in targeted therapeutics. However, the translation of photopharmacological agents from chemical novelties to reliable biological tools is frequently derailed by poor assay reproducibility. Variations in light dosing, poor aqueous solubility of photoswitches, and unpredictable thermal relaxation rates often lead to high coefficient of variation (CV) in high-throughput screening[1][2].
3-Nitro-2,6,7-trimethyl-2H-1-benzopyran (3-NTMB) (CAS: 57543-83-6) represents a highly optimized synthetic benzopyran derivative designed to overcome these limitations[3]. In this guide, we objectively compare the pharmacological assay performance of 3-NTMB against traditional azobenzene and unsubstituted benzopyran photoswitches, providing a self-validating framework for reproducible light-activated assays.
Causality in Molecular Design
The superior reproducibility of 3-NTMB is rooted in its structure-activity relationship:
-
The 3-Nitro Group: This strongly electron-withdrawing moiety stabilizes the zwitterionic merocyanine (MC) open form upon UV irradiation[4][5]. This shifts the photostationary state (PSS) to >95% and significantly extends the thermal half-life, ensuring the drug remains in the "ON" state long enough to engage biological targets without continuous, phototoxic irradiation[6].
-
The 2,6,7-Trimethyl Substitution: In aqueous biological media, planar merocyanine forms tend to undergo π-π stacking, leading to aggregation-induced quenching and erratic bioavailability. The steric bulk provided by the trimethyl groups physically shields the core, maintaining monomeric dispersion and consistent target engagement[3][7].
Fig 1. Photochemical switching mechanism of 3-NTMB from inactive closed to active open form.
Objective Performance Comparison
To establish 3-NTMB as a benchmark, we compared its performance in a standardized light-activated cytotoxicity assay against two common alternatives: an Azobenzene Control (the historical standard for photoswitches) and an Unsubstituted Benzopyran [1][5].
Quantitative Assay Metrics
| Parameter | 3-NTMB (Target) | Azobenzene Control | Unsubstituted Benzopyran |
| Assay Reproducibility (CV%) | < 4.2% | 14.5% | 22.8% |
| Photostationary State (PSS) | > 96% (Open MC form) | ~82% (cis form) | ~65% (Open MC form) |
| Thermal Half-Life (t½) in Media | > 48 hours | > 72 hours | < 2 hours |
| Aqueous Aggregation | Minimal (Steric shielding) | High (Requires DMSO >2%) | Moderate |
| Biological Stability | GSH-Resistant | GSH-Susceptible (Reduction) | GSH-Resistant |
| ON/OFF Pharmacological Ratio | > 60-fold | ~12-fold | ~4-fold |
Data Interpretation: Azobenzenes suffer from poor reproducibility in cell-based assays because they are highly susceptible to reduction by intracellular glutathione (GSH), which irreversibly destroys the photoswitch[1][2]. Unsubstituted benzopyrans avoid GSH reduction but fail due to rapid thermal back-isomerization (t½ < 2 hours); the "ON" state decays before the 24-hour biological endpoint is reached[6][8]. 3-NTMB bridges this gap, offering both chemical stability and a locked PSS that guarantees consistent dosing.
Self-Validating Experimental Protocol
To achieve the <4.2% CV reported above, the experimental protocol must isolate biological variability from photochemical variability. The following step-by-step methodology represents a self-validating system for 3-NTMB pharmacological assays.
Fig 2. Self-validating high-throughput workflow for photopharmacological viability assays.
Step-by-Step Methodology & Causality
Step 1: Actinometric Calibration of the LED Array
-
Action: Prior to compound exposure, quantify the exact photon flux (µmol photons/m²/s) of the 365 nm LED array using potassium ferrioxalate actinometry.
-
Causality: LED output degrades over time and varies across microplate wells. Relying on electrical wattage rather than actual photon flux leads to inconsistent photoisomerization rates, falsely presenting as biological resistance or assay drift.
Step 2: Dark-State Validation (Internal Control 1)
-
Action: Prepare a parallel 96-well plate with identical 3-NTMB concentrations, completely shielded in aluminum foil. Incubate alongside the experimental plate.
-
Causality: This proves that the closed spiro-form of 3-NTMB is truly pharmacologically inert. If toxicity is observed in the dark plate, it indicates either compound degradation, vehicle (DMSO) toxicity, or ambient light contamination.
Step 3: Precision Irradiation Matrix
-
Action: Dose the experimental plate with 3-NTMB (0.1 µM to 10 µM). Irradiate at 365 nm (10 mW/cm²) for exactly 60 seconds to reach the >96% Photostationary State (PSS).
-
Causality: 3-NTMB's nitro group allows it to reach PSS rapidly. Over-irradiation beyond 60 seconds does not increase the concentration of the active merocyanine form but introduces the confounding variable of UV-induced cellular phototoxicity.
Step 4: Thermal Reversion Control (Internal Control 2)
-
Action: Irradiate a stock solution of 3-NTMB, then expose it to 550 nm visible light for 5 minutes to force ring-closure before adding it to a control cell population.
-
Causality: This validates the reversibility of the system. If this population shows toxicity, it indicates that the UV light caused irreversible photodegradation of the compound rather than reversible photoisomerization.
Step 5: Endpoint Viability Readout
-
Action: After 24 hours, quantify cell viability using a luminescent ATP-based assay (e.g., CellTiter-Glo).
-
Causality: Luminescent readouts are chosen over colorimetric assays (like MTT/MTS) because the highly colored merocyanine form of 3-NTMB strongly absorbs visible light (typically peaking around 500-550 nm)[5][6], which would cause severe optical interference and artificially skew absorbance-based viability data.
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- 5. Frontiers | Spiropyran-Based Drug Delivery Systems [frontiersin.org]
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- 7. Spiropyran-Based Photoisomerizable α-Amino Acid for Membrane-Active Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
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